Dysprosium(III) acetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for High-Purity Materials

Due to its high purity (available in 99.9% trace metals basis [Sigma-Aldrich]), dysprosium(III) acetate hydrate serves as a precursor for the production of other high-purity dysprosium compounds. These subsequent materials can be critical for various research fields, including:

- Solid-state physics: Study of the electronic properties of materials, which can have applications in superconductors and magnets )

- Material science: Development of new materials with specific properties, such as high strength or conductivity American Elements:

Synthesis of Dysprosium-Based Nanomaterials

Dysprosium(III) acetate hydrate can be used as a starting material for the synthesis of dysprosium-based nanomaterials. These nanomaterials have unique properties that make them interesting for various research areas, including:

- Nanophotonics: Study of light-matter interactions at the nanoscale, which can have applications in solar cells and LEDs

- Biomedical engineering: Development of new materials for medical applications, such as drug delivery and imaging )

Other Potential Applications

Research is ongoing to explore other potential applications of dysprosium(III) acetate hydrate. These include its use as a:

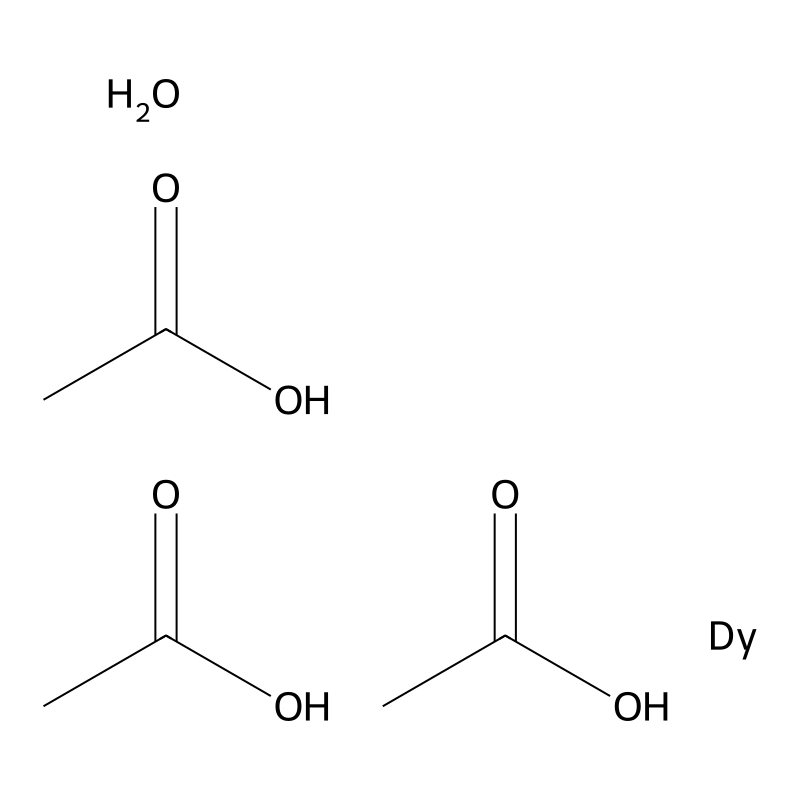

Dysprosium(III) acetate hydrate is a chemical compound with the molecular formula C₆H₁₄DyO₇ and a molecular weight of approximately 411.69 g/mol. It exists as a crystalline solid, typically appearing as yellow crystals. This compound is classified as a salt formed from dysprosium, a rare earth element, and acetic acid. Dysprosium is known for its unique magnetic properties, making its compounds particularly valuable in various technological applications. Dysprosium(III) acetate hydrate is moderately soluble in water and decomposes to dysprosium oxide upon heating .

- Decomposition Reaction: Upon heating, dysprosium(III) acetate hydrate decomposes into dysprosium oxide and acetic acid:

- Hydrolysis: In the presence of water, dysprosium(III) acetate can undergo hydrolysis, leading to the formation of dysprosium hydroxide and acetic acid:

Dysprosium(III) acetate hydrate can be synthesized through several methods:

- Direct Reaction: Dysprosium oxide or dysprosium carbonate can react with acetic acid in an aqueous solution:

- Precipitation Method: By mixing solutions of dysprosium nitrate and sodium acetate, dysprosium(III) acetate can precipitate out of solution:

- Crystallization: The product can be purified through recrystallization from water or alcohol solutions to obtain high-purity forms.

Dysprosium(III) acetate hydrate has various applications across different fields:

- Electronics: Used in the production of antireflection coatings for photoelectric devices.

- Lasers: Employed in laser materials due to its unique optical properties.

- Data Storage: Utilized in hard disk drives and other data storage technologies because of its magnetic properties.

- Ceramics and Glass: Incorporated into ceramics and glass products to enhance their properties.

- Radiation Dosimeters: Used in dosimeters for measuring ionizing radiation due to its sensitivity to radiation .

Dysprosium(III) acetate hydrate shares similarities with other lanthanide acetates but exhibits unique properties due to the specific characteristics of dysprosium. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Neodymium(III) acetate hydrate | C₆H₁₄NdO₇ | Stronger magnetic properties than dysprosium |

| Terbium(III) acetate | C₆H₁₄TbO₇ | Higher luminescence efficiency |

| Samarium(III) acetate | C₆H₁₄SmO₇ | Exhibits different thermal stability |

| Europium(III) acetate | C₆H₁₄EuO₇ | Notable for its red luminescence |

Dysprosium stands out due to its high magnetic strength at low temperatures, which is particularly beneficial for applications requiring stable magnetic properties .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant